molecular formula C20H29N3O3 B5634548 1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5634548
M. Wt: 359.5 g/mol
InChI Key: CRSCPZATQXJBKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of molecules similar to 1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine involves multiple steps, including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. These reactions yield complex structures with furan and piperazine components, which are crucial in forming the desired product (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves detailed X-ray diffraction studies to confirm the conformation of the piperidine ring and the overall geometry of the molecule, which is essential for understanding its chemical behavior (S. Naveen et al., 2015).

Chemical Reactions and Properties

The molecule's reactivity can be influenced by its furan and piperazine components. Furoyl compounds have been shown to react with various nucleophiles, forming diverse derivatives with potential biological activities. Similarly, the piperazine component can undergo nucleophilic addition reactions, contributing to the molecule's versatility in synthetic applications (A. Abdelhamid et al., 1992).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystalline structure, are essential for their application in chemical and pharmaceutical fields. These properties are determined through rigorous testing, including spectroscopic techniques and crystallography (S. Naveen et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are crucial for the potential pharmaceutical applications of such molecules. These properties are explored through both theoretical studies, such as density functional theory (DFT), and experimental approaches, including reactivity studies with various reagents and biological assays (S. A. Halim et al., 2021).

properties

IUPAC Name

[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(2)18-13-17(15(3)26-18)20(24)23-8-5-16(6-9-23)19-21-7-10-22(19)11-12-25-4/h7,10,13-14,16H,5-6,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSCPZATQXJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)C)C(=O)N2CCC(CC2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-isopropyl-2-methyl-3-furoyl)-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

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